4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
CAS No.: 1239851-15-0
Cat. No.: VC3083782
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239851-15-0 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(15-14-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2 |
| Standard InChI Key | UMIHXIWIKFHJRW-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NOC(=N2)CC3CCNCC3 |
| Canonical SMILES | C1CC1C2=NOC(=N2)CC3CCNCC3 |
Introduction
Structural Characteristics and Basic Properties
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine belongs to the class of heterocyclic compounds containing both a piperidine ring and a 1,2,4-oxadiazole moiety. Its structure comprises a piperidine ring with a methyl linker connecting to a 1,2,4-oxadiazole ring, which is further substituted with a cyclopropyl group at the 3-position. This unique combination of structural elements contributes to its distinctive chemical and biological properties.
The presence of the 1,2,4-oxadiazole ring is particularly significant as this five-membered heterocyclic structure has received considerable attention in medicinal chemistry due to its bioisosteric properties and broad spectrum of biological activities. The interest in compounds containing the 1,2,4-oxadiazole moiety has doubled in the past fifteen years, highlighting its importance in drug discovery and development .
The piperidine component of the compound provides a basic nitrogen atom that can participate in various interactions with biological targets, including hydrogen bonding and salt formation. The cyclopropyl substituent on the oxadiazole ring introduces structural rigidity and affects the lipophilicity of the molecule, which can influence its pharmacokinetic properties.
Physical and Chemical Properties
The compound exists as a free base, but is commonly converted to its hydrochloride salt form for improved stability and solubility. The hydrochloride salt (4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride) has the following properties:
| Property | Value |
|---|---|
| Molecular Formula (free base) | C₁₀H₁₅N₃O |
| Molecular Formula (HCl salt) | C₁₀H₁₅N₃O·HCl |
| Molecular Weight (free base) | 193.25 g/mol |
| Molecular Weight (HCl salt) | 229.71 g/mol |
| CAS Number (HCl salt) | 1351499-16-5 |
| IUPAC Name | 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine |
| Storage Recommendation | Freezer |
| Physical State | Solid |
Biological Activities and Pharmacological Properties
Anticancer Activity
Derivatives containing the 1,2,4-oxadiazole and piperidine moieties have shown promising anticancer activities. For instance, some analogous compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The cytotoxic effects of these compounds are often attributed to their ability to modulate cellular signaling pathways.
A related compound, 4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol, has shown potential anticancer activity through the modulation of cellular pathways. This suggests that the core structure of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine may possess inherent anticancer properties that could be enhanced through appropriate structural modifications.
Receptor Interactions
The piperidine component of the molecule may facilitate interactions with various receptors, particularly muscarinic receptors. These interactions could contribute to the compound's pharmacological profile as either an agonist or antagonist. The specificity and strength of these interactions would depend on the exact structural features and conformational properties of the molecule.
Structure-Activity Relationships
An analysis of related compounds reveals several structure-activity relationships that may be relevant to 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine:
These structure-activity relationships suggest that 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine could serve as a scaffold for the development of compounds with enhanced biological activities through strategic structural modifications .
Comparative Analysis with Related Compounds
To better understand the potential properties of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, a comparative analysis with structurally related compounds is valuable. The following table presents key properties of the target compound alongside several derivatives and related structures:
This comparative analysis highlights the structural versatility of the core compound and how modifications can lead to derivatives with potentially enhanced or altered biological activities. The differences in ring size (cyclopropyl vs. cyclobutyl vs. cyclopentyl) and additional functional groups significantly influence the physicochemical properties and biological activities of these compounds .
Applications in Drug Discovery
The unique structural features of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine make it a promising scaffold for drug discovery efforts. Its potential applications span several therapeutic areas, with particular promise in the following fields:
Anticancer Drug Development
The core structure of this compound, particularly the 1,2,4-oxadiazole ring, has been associated with anticancer properties. Research has shown that compounds containing the 1,2,4-oxadiazole moiety can exhibit significant cytotoxic effects against various cancer cell lines . Some related compounds have demonstrated the ability to arrest cell proliferation at specific phases of the cell cycle and trigger apoptosis through mechanisms such as increasing caspase-3/7 activity.
The incorporation of the piperidine ring further enhances the drug-like properties of the molecule, potentially improving its pharmacokinetic profile. The strategic modification of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine could lead to the development of novel anticancer agents with improved efficacy and selectivity .
Neurological Disorders
The piperidine moiety is commonly found in compounds that target the central nervous system (CNS). The basic nitrogen of the piperidine ring can interact with various neurotransmitter receptors, potentially modulating neurological functions. Combined with the 1,2,4-oxadiazole ring, which can serve as a bioisostere for ester or amide groups, 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine could serve as a starting point for the development of drugs targeting neurological disorders.
Antimicrobial Agents
1,2,4-Oxadiazole derivatives have also shown promising antimicrobial activities. The combination of the oxadiazole ring with the piperidine moiety in 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine could potentially lead to compounds with enhanced antimicrobial properties, addressing the growing concern of antimicrobial resistance .
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